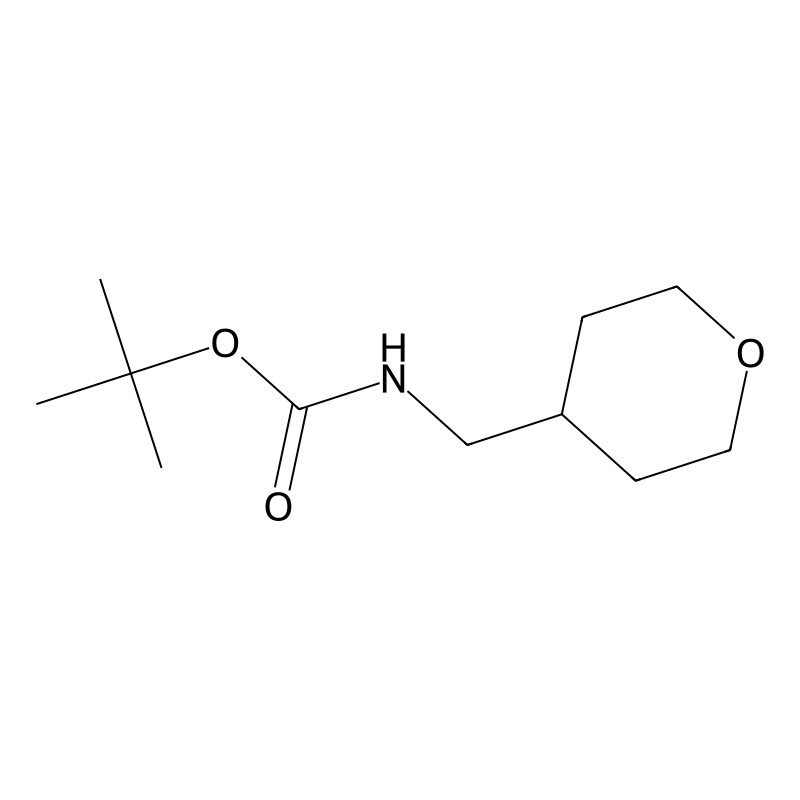

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a tetrahydro-2H-pyran moiety via a methyl linkage. The chemical formula for this compound is CHNO with a molecular weight of approximately 215.29 g/mol. Its structural formula indicates the presence of multiple functional groups, including a carbamate, which contributes to its biological activity and potential applications in medicinal chemistry .

4-(Boc-aminomethyl)-tetrahydro-2H-pyrane is likely not a final product but an intermediate. As such, it wouldn't have a specific mechanism of action in biological systems. Its purpose is to serve as a building block for the synthesis of more complex molecules that might have specific biological activities.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Consult the Safety Data Sheet (SDS) for any specific handling instructions if available.

- Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.

- Transesterification: This reaction can occur when treated with alcohols, resulting in the exchange of the tert-butyl group with another alcohol.

- Nucleophilic Substitution: The compound may undergo nucleophilic attack at the carbonyl carbon, allowing for further functionalization.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

The biological activity of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has been explored in various studies. Compounds containing tetrahydro-pyran rings are often associated with significant pharmacological properties, including:

- Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacterial strains.

- Antitumor Properties: Certain studies suggest that carbamate-containing compounds may induce apoptosis in cancer cells.

- Neuroprotective Effects: Research indicates potential benefits in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

These activities make this compound a candidate for further investigation in drug development .

The synthesis of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves several steps:

- Formation of Tetrahydro-2H-Pyran: This can be achieved through cyclization reactions involving appropriate precursors such as aldehydes and alcohols.

- Carbamoylation: The tetrahydropyran derivative is then reacted with tert-butyl isocyanate to form the carbamate linkage.

- Purification: The resulting product is purified using techniques like recrystallization or chromatography.

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate has potential applications in various fields:

- Pharmaceuticals: As a precursor for drug candidates due to its biological activities.

- Agricultural Chemicals: It may serve as an intermediate for developing agrochemicals.

- Material Science: Utilized in synthesizing polymers or materials with specific properties.

These applications underscore its significance in both research and industrial contexts .

Interaction studies involving tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate have revealed insights into its mechanism of action:

- Protein Binding: Investigations into how this compound interacts with proteins can elucidate its pharmacokinetic properties.

- Receptor Binding Studies: Understanding its affinity for various receptors provides information on potential therapeutic uses.

Such studies are crucial for assessing the safety and efficacy of this compound in clinical settings .

Several compounds share structural similarities with tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| tert-butyl (morpholin-3-ylmethyl)carbamate | Morpholine ring | 0.85 |

| (S)-tert-butyl (morpholin-3-ylmethyl)carbamate | Chiral morpholine | 0.85 |

| (R)-tert-butyl (morpholin-3-ylmethyl)carbamate | Chiral morpholine | 0.85 |

| tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | Tetrahydrofuran ring | 0.92 |

| (2R,4S)-2-Hydroxymethyl-4-Boc-aminopyrrolidine hydrochloride | Pyrrolidine structure | 0.84 |

The uniqueness of tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate lies in its specific combination of the tetrahydro-pyran structure and carbamate functionality, which may impart distinct biological activities not found in other similar compounds .